molecular formula C19H20ClN3O3S B2635715 Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1105211-82-2

Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No.: B2635715
CAS No.: 1105211-82-2
M. Wt: 405.9
InChI Key: HFLDVLYZSFQAFN-UHFFFAOYSA-N
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Description

The compound Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3-chloro-4-ethoxyphenyl group and at position 4 with a thioacetate ester (isopropyl). The chloro and ethoxy substituents on the phenyl ring enhance lipophilicity and electronic interactions, while the thioether linkage and ester group influence metabolic stability and pharmacokinetics.

Properties

IUPAC Name

propan-2-yl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-4-25-17-6-5-13(9-14(17)20)15-10-16-19(21-7-8-23(16)22-15)27-11-18(24)26-12(2)3/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLDVLYZSFQAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3-chloro-4-ethoxyphenyl group and the thioacetate moiety through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in targeting cancer cells. The compound has shown promising results in inhibiting the heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. By disrupting HSP90 function, the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various strains, including bacteria and fungi. Research indicates that derivatives containing the pyrazole structure exhibit significant inhibitory effects on microbial growth, suggesting potential uses in treating infections .

Analgesic Effects

Compounds similar to Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate have been evaluated for analgesic properties. Studies show that certain pyrazole derivatives can effectively alleviate pain in animal models, indicating their potential as non-opioid analgesics .

Pesticidal Activity

The thioacetate moiety may enhance the biological activity of the compound as a pesticide. Research has indicated that pyrazole-based compounds can be effective against various agricultural pests and pathogens. The compound's efficacy as a fungicide has been noted, with specific IC50 values reported against fungal species .

Herbicidal Properties

There is growing interest in the herbicidal applications of pyrazole derivatives. The structural characteristics of this compound suggest potential effectiveness in controlling weed species without harming crops.

Fluorescent Properties

Research into pyrazole derivatives has revealed interesting fluorescence characteristics. These properties could be harnessed for developing fluorescent probes or sensors in various applications, including biological imaging and environmental monitoring .

Synthesis of New Materials

The compound's unique structure allows for modifications that can lead to new materials with tailored properties. Its synthesis can be optimized to create polymeric materials or coatings with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyrimidine Derivatives ()

Pyrazolo[1,5-a]pyrimidine derivatives, such as [18F]3 and [18F]4 , share a bicyclic core but differ in heteroatom placement (pyrimidine vs. pyrazine). Key findings:

  • Substituent Effects : The ester group in [18F]3 and hydroxymethyl in [18F]4 improved tumor uptake compared to carboxyl-containing [18F]5 , highlighting the role of polar groups in pharmacokinetics .
  • Biological Activity : Both [18F]3 and [18F]4 showed increasing tumor uptake over time, suggesting prolonged retention in target tissues .

Inference for Target Compound : The isopropyl ester in the target compound may enhance cell permeability and tumor targeting, similar to [18F]3 . However, the pyrazine core (vs. pyrimidine) could alter hydrogen-bonding patterns and binding affinity.

Thioacetate Esters with Heterocyclic Cores ()

Isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate () shares the thioacetate ester motif but features a triazole core. Key differences:

  • Substituents : The thiophen-2-ylmethyl group vs. 3-chloro-4-ethoxyphenyl may lead to divergent solubility and target specificity.

Inference : The chloro and ethoxy groups in the target compound could improve binding to hydrophobic enzyme pockets (e.g., kinases) compared to thiophenyl derivatives.

TRK Kinase Inhibitors ()

Pyrazolo[1,5-a]pyrimidine-based TRK inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ) demonstrate the therapeutic relevance of this scaffold in oncology. Key features:

  • Substituents : Fluorophenyl and pyrazole groups optimize kinase inhibition .
  • Activity : These compounds exploit halogen bonding and steric effects for selective kinase targeting.

Cyclopenta-Fused Derivatives ()

Cyclopenta[g]pyrazolo[1,5-a]pyrimidines (e.g., 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine ) exhibit:

  • Structural Rigidity : The fused cyclopentane ring induces envelope conformations, affecting molecular recognition .
  • Hydrogen Bonding : C-H⋯N interactions stabilize crystal packing, which may influence solubility .

Inference : The target compound’s pyrazine core may adopt a planar conformation, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-(3-Cl-4-EtOPh), 4-SCH2COOiPr Inferred kinase inhibition -
[18F]3 (Pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine Ester at position 5 High tumor uptake, slow clearance
Compound 1H-1,2,4-Triazole Thiophen-2-ylmethyl, thioacetate Synthesized (≥98% purity)
TRK Inhibitor () Pyrazolo[1,5-a]pyrimidine 2,5-Difluorophenyl, pyrazole Anticancer activity via kinase inhibition
Cyclopenta Derivative () Cyclopenta[g]pyrazolo[1,5-a]pyrimidine 4-Methylphenyl Structural rigidity, hydrogen bonding

Biological Activity

Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, also known by its CAS number 1105240-44-5, is a compound with significant potential in various biological applications. Its structure comprises a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN4OS
  • Molecular Weight : 342.81 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Thioether linkage
    • Ethoxy substitution

Research indicates that compounds with pyrazole structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various microbial strains. For instance, compounds similar to this compound have been reported to possess significant antifungal and antibacterial properties. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Several studies have demonstrated that pyrazolo derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a related pyrazolo compound exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Cholinesterase Inhibition : Some pyrazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntifungalCytospora sp., A. solani16.77
AnticancerMCF-7 (Breast Cancer)<10
AChE InhibitionHuman Neuroblastoma157.31
BChE InhibitionHuman Neuroblastoma46.42

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of a series of pyrazole derivatives against various fungal pathogens. The compound demonstrated an IC50 of 16.77 µg/mL against A. solani, indicating strong potential as an antifungal agent .
  • Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines showed that this compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : Research into cholinesterase inhibition revealed that this compound could serve as a lead for developing new treatments for Alzheimer's disease by selectively inhibiting BChE while exhibiting moderate effects on AChE .

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